5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 2-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the 2-methylbenzoyl group: This step can be accomplished through Friedel-Crafts acylation, where the thiophene ring is acylated with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the methyl group on the benzoyl moiety.
5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Similar structure with the methyl group in a different position on the benzoyl ring.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-4-2-3-5-11(10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBUXHNXWMADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641922 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-17-6 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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